molecular formula C7H2F6 B058350 2,4,6-Trifluorobenzotrifluoride CAS No. 122030-04-0

2,4,6-Trifluorobenzotrifluoride

Cat. No. B058350
Key on ui cas rn: 122030-04-0
M. Wt: 200.08 g/mol
InChI Key: SGPXFVDJRSZIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082971

Procedure details

200 ml of tetrahydrofuran and 50 g of 2,4,6-trifluorobenzotrifluoride were initially introduced into a stainless steel autoclave and it was pressurized using 30 ml of liquid ammonia. Subsequently, the mixture was heated at 120° C. for 6 hours with stirring. After cooling and releasing the pressure, the reaction mixture was subjected to a fractional distillation. 15 g of 2-amino-4,6-difluoro-benzotrifluoride were obtained at a boiling point of 57° to 58° C. at 12 mbar. After a small intermediate run, 32 g of 2,6-difluoro-4-amino-benzotrifluoride passed over at a boiling point of 103° to 105° C. at 16 mbar. The melting point of the 2,6-difluoro-4-amino-benzotrifluoride obtained was 66° C.
[Compound]
Name
liquid
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](F)[C:3]=1[C:10]([F:13])([F:12])[F:11].[NH3:14]>O1CCCC1>[NH2:14][C:4]1[CH:5]=[C:6]([F:8])[CH:7]=[C:2]([F:1])[C:3]=1[C:10]([F:13])([F:12])[F:11]

Inputs

Step One
Name
liquid
Quantity
30 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)C(F)(F)F
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was subjected to a fractional distillation

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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